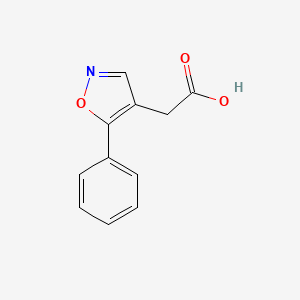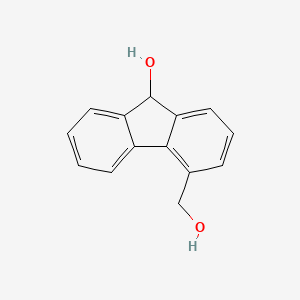
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethanethioic acid moiety linked to a 1H-1,2,3-triazol-4-ylthio group via a methyl ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester typically involves the reaction of ethanethioic acid with a suitable triazole derivative. One common method involves the use of a nucleophilic substitution reaction where the triazole derivative is reacted with ethanethioic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound a candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethioic acid, S-(1-methylpropyl) ester
- Ethanethioic acid, S-(2-methoxyphenyl) ester
Uniqueness
S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is unique due to the presence of the 1H-1,2,3-triazole moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
140128-01-4 |
|---|---|
Molekularformel |
C5H7N3OS2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
S-(2H-triazol-4-ylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C5H7N3OS2/c1-4(9)10-3-11-5-2-6-8-7-5/h2H,3H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
SHWXDEZMFCXAKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCSC1=NNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















